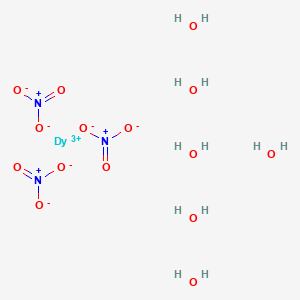

dysprosium(3+);trinitrate;hexahydrate

Description

Contextualization of Dysprosium Coordination Chemistry within Lanthanide Research

The coordination chemistry of dysprosium is a specialized area within the broader field of lanthanide research. Lanthanides, a series of elements with partially filled 4f orbitals, exhibit distinct chemical properties that set them apart from transition metals. uodiyala.edu.iq These 4f orbitals are well-shielded by the outer 5s and 5p electrons, leading to minimal participation in direct bonding. uodiyala.edu.iq This results in spectroscopic and magnetic properties that are largely unaffected by the coordinating ligand. uodiyala.edu.iq

Dysprosium(III) ions are particularly noteworthy for their significant magnetic anisotropy, a consequence of their large and unquenched orbital magnetic moment. nih.govfrontiersin.org This intrinsic property is a critical factor in the development of advanced magnetic materials, such as single-molecule magnets (SMMs). nih.govfrontiersin.org Research into dysprosium-based coordination polymers has demonstrated their potential for creating multifunctional materials that exhibit not only magnetism but also proton conductivity and luminescence. nih.govfrontiersin.org The versatile ligational behavior of compounds that can chelate with dysprosium(III) ions has sparked considerable interest in synthesizing new complexes with tailored properties. uodiyala.edu.iqresearchgate.net

Academic Importance of Lanthanide Nitrate (B79036) Complexes in Fundamental and Applied Chemistry

Lanthanide nitrate complexes are of significant academic and practical importance. escholarship.org In fundamental chemistry, they serve as common starting materials for the synthesis of other lanthanide compounds, including oxides and coordination polymers. cgmaterial.comthermofisher.comchemicalbook.com The nitrate anion is a polyatomic ion composed of a single nitrogen atom ionically bonded to three oxygen atoms. americanelements.com All metallic nitrates are inorganic salts of a given metal cation and the nitrate anion. americanelements.com

In applied chemistry, lanthanide nitrates are crucial in various fields. For instance, they are relevant to the management of nuclear waste, where understanding their complexation behavior at elevated temperatures is essential for predicting their activity in storage and reprocessing. escholarship.org Although nitrate is a weak complexing agent, its high concentration in nuclear fuel reprocessing and waste streams significantly influences the speciation and chemical behavior of lanthanides and actinides. escholarship.org Furthermore, nitrate compounds are excellent precursors for producing ultra-high purity materials, catalysts, and nanoscale materials. americanelements.com The study of lanthanide nitrate complexes with various ligands is also driven by the need for efficient methods for the separation and purification of lanthanides, which are critical for numerous technologies. nih.gov

Overview of Dysprosium(III) Trinitrate Hexahydrate: A Prototypical System for Scholarly Inquiry

Dysprosium(III) trinitrate hexahydrate, with the chemical formula Dy(NO₃)₃·6H₂O, is a key compound in the study of lanthanide chemistry. americanelements.comaemree.com It is a highly water-soluble crystalline solid that typically appears as light yellow or yellowish crystals. americanelements.comaemree.comwikipedia.org This compound is hygroscopic, meaning it readily absorbs moisture from the air, and is also soluble in ethanol (B145695). aemree.comwikipedia.org

As a prototypical system, it serves as a valuable precursor for synthesizing a range of dysprosium-based materials. For example, it is used to create dysprosium-iron compounds, intermediate dysprosium compounds, and as a source for dysprosium vanadate (B1173111) nanoparticles. chemicalbook.comaemree.com Its thermal decomposition is a complex, multi-step process that has been studied to understand the formation of intermediate oxynitrates and, ultimately, dysprosium oxide. researchgate.net This process begins with the condensation of the initial monomer into a cyclic hexamer, which then gradually loses water and nitric acid. researchgate.net

Below are the key chemical and physical properties of dysprosium(III) trinitrate hexahydrate:

| Property | Value |

| IUPAC Name | dysprosium(3+);trinitrate;hexahydrate nih.govsigmaaldrich.com |

| Chemical Formula | Dy(NO₃)₃·6H₂O aemree.com |

| Molecular Weight | 456.61 g/mol nih.govsigmaaldrich.com |

| Appearance | White to yellow crystals or chunks americanelements.com |

| Melting Point | 88.6 °C americanelements.comwikipedia.org |

| CAS Number | 35725-30-5 americanelements.comaemree.com |

| Solubility | Soluble in water and ethanol aemree.comwikipedia.org |

Research Scope and Strategic Objectives for Comprehensive Investigation

The scope of this article is to provide a comprehensive investigation of dysprosium(III) trinitrate hexahydrate, focusing on its foundational principles and contemporary significance. The strategic objectives are to contextualize its role within lanthanide coordination chemistry, highlight the importance of lanthanide nitrate complexes, and present a detailed overview of the title compound as a model system for scientific research. This investigation will be based on established research findings to ensure a scientifically accurate and authoritative presentation.

Properties

CAS No. |

35725-30-5 |

|---|---|

Molecular Formula |

DyH3NO4 |

Molecular Weight |

243.53 g/mol |

IUPAC Name |

dysprosium;nitric acid;hydrate |

InChI |

InChI=1S/Dy.HNO3.H2O/c;2-1(3)4;/h;(H,2,3,4);1H2 |

InChI Key |

OITWRKYIGNHBQF-UHFFFAOYSA-N |

SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Dy+3] |

Canonical SMILES |

[N+](=O)(O)[O-].O.[Dy] |

Other CAS No. |

35725-30-5 |

Related CAS |

10143-38-1 (Parent) |

Origin of Product |

United States |

Synthetic Methodologies and Crystallization Science of Dysprosium Iii Trinitrate Hexahydrate

Preparative Routes for Dysprosium(III) Trinitrate Hexahydrate

The preparation of dysprosium(III) trinitrate hexahydrate can be achieved through several synthetic pathways, primarily involving the reaction of a dysprosium source with nitric acid, followed by crystallization. The choice of method influences the purity and crystalline nature of the final product.

The most straightforward preparative route to dysprosium(III) trinitrate is through aqueous synthesis. This typically involves the dissolution of dysprosium(III) oxide (Dy₂O₃) or dysprosium metal in nitric acid (HNO₃). tandfonline.com The resulting aqueous solution is then carefully evaporated to induce crystallization of the hexahydrate salt. As a highly water-soluble crystalline material, it is compatible with uses in lower, or acidic, pH environments. frontiersin.org

Beyond purely aqueous systems, other solvents are employed to influence the reaction and crystallization process. Methanol (B129727) is a common solvent for synthesizing dysprosium compounds. For instance, dysprosium(III) nitrate (B79036) pentahydrate is used as a reactant in a methanol solvent to prepare carboxylate-based dinuclear dysprosium compounds. nih.govacs.org Similarly, solvent systems involving acetonitrile (B52724) and methanol have been used to prepare other dysprosium(III) complexes, yielding high-purity single crystals. rsc.orgnih.gov The use of these organic solvents can alter the solubility of reactants and intermediates, affecting the kinetics of crystal formation.

| Solvent System | Typical Dysprosium Source | Key Feature | Reference |

| Aqueous (Nitric Acid) | Dysprosium(III) Oxide, Dysprosium Metal | Direct, common method for salt formation. | tandfonline.com |

| Methanol | Dysprosium(III) Nitrate Hydrate (B1144303) | Used for synthesis of derivative complexes. | nih.govacs.org |

| Acetonitrile/Methanol | Dysprosium(III) Chloride Hexahydrate | Can produce high-purity single crystals of complexes. | rsc.orgnih.gov |

Hydrothermal and solvothermal techniques represent advanced methods for synthesizing crystalline materials from solutions under elevated temperatures and pressures. While these methods are typically used to produce complex coordination polymers or oxides rather than recrystallizing the simple salt itself, dysprosium(III) trinitrate hexahydrate is a common starting material in these processes.

In a representative hydrothermal synthesis, Dy(NO₃)₃·6H₂O is reacted with an organic ligand in water within a Teflon-lined autoclave. frontiersin.orgmdpi.com The mixture is heated to high temperatures, for example, 140°C for several days, leading to the formation of well-defined crystals of a new dysprosium coordination polymer upon cooling. frontiersin.orgmdpi.com The high temperature and pressure facilitate the dissolution of reactants and promote the growth of crystalline products that may not form under ambient conditions.

Solvothermal synthesis follows a similar principle but uses a non-aqueous solvent. For example, lanthanide metal-organic frameworks (MOFs) can be prepared by reacting a lanthanide nitrate hydrate in a solvent mixture like N,N-dimethylformamide (DMF) and ethanol (B145695) at elevated temperatures. nih.gov These methods demonstrate how the fundamental chemistry of dysprosium(III) trinitrate hexahydrate is harnessed to build more complex crystalline architectures.

The growth of single crystals is essential for unequivocally determining the molecular structure of a compound through X-ray diffraction. For dysprosium-containing compounds, controlled crystallization is a critical step. Slow evaporation of a solvent from a saturated solution is a common and effective technique.

High-quality single crystals of dysprosium complexes have been successfully grown from solutions containing solvents like acetonitrile and methanol. rsc.orgnih.gov In some cases, single crystals can form rapidly; for example, a dinuclear dysprosium(III) complex was crystallized from an acetonitrile solution within 10 minutes at room temperature, yielding crystals suitable for structural analysis. nju.edu.cn The ability to grow single crystals is a hallmark of purity and allows for detailed investigation of the coordination environment of the dysprosium ion. rsc.orgnih.gov

Factors Governing Crystal Morphology and Purity

The choice of solvent system has a profound impact on crystal morphology. acs.org The interaction between the solvent and the growing crystal faces can either inhibit or promote growth in specific directions, thereby altering the crystal's final shape. acs.org The polarity of the solvent is a key parameter; studies on other compounds have shown that solvents with higher polarity can increase solubility and influence the crystal habit. acs.org For dysprosium complexes, systematically varying the solvent from methanol to ethanol, n-propanol, and n-butanol has been shown to modify the final structure of the resulting complex, demonstrating the crucial role of the solvent in the assembly process.

Concentration gradients within the crystallization medium also play a vital role. A slow, controlled change in concentration, often achieved through slow evaporation of the solvent or gradual cooling of a saturated solution, is typically required to grow large, high-purity crystals. Rapid precipitation from a supersaturated solution often leads to smaller, less-ordered crystals.

Temperature is a critical parameter in the crystallization of dysprosium(III) trinitrate hexahydrate. The compound melts in its own water of crystallization at a relatively low temperature of 88.6°C. Therefore, crystallization must be conducted well below this temperature to isolate the hexahydrate form. The thermal decomposition of the compound is a complex, gradual process that begins with melting and proceeds through the formation of intermediate oxynitrates at higher temperatures. nih.gov

The pH of the solution also influences the crystallization. Dysprosium(III) trinitrate is noted to be a source for uses compatible with lower (acidic) pH. frontiersin.org Maintaining an acidic pH helps to prevent the hydrolysis of the Dy³⁺ ion, which could otherwise lead to the precipitation of dysprosium hydroxides or basic salts, thereby ensuring the purity of the desired nitrate salt. In hydrothermal syntheses, pH adjustment is a key step to control the formation of the final crystalline product. tandfonline.com

Impact of Impurities and Counter-Ions on Crystal Habit

The crystal habit of dysprosium(III) trinitrate hexahydrate, like any crystalline material, is profoundly influenced by the conditions of its formation, particularly the presence of impurities and the nature of counter-ions in the crystallization solution. These factors can alter the kinetics of crystal growth, the resulting morphology, and even the crystal structure itself. While specific research focusing exclusively on the impact of various impurities on the crystal habit of dysprosium(III) trinitrate hexahydrate is limited, established principles of crystallization science and studies on related systems provide significant insights.

Research on the crystallization of other inorganic salts provides a framework for understanding potential effects on dysprosium(III) trinitrate hexahydrate. For instance, a study on the crystallization of gypsum demonstrated that various ionic impurities (such as Na+, K+, Mg2+, Al3+, Fe3+, and F-) significantly influence precipitation and crystal morphology. researchgate.net Some ions were found to catalyze precipitation, while others altered the crystal shape from needle-like to thick rhombohedron forms. researchgate.net Similarly, studies on paracetamol crystallization show that structurally related impurities can decrease product recovery and modify the crystal morphology from a normal prismatic shape to fine, fragile needles. mdpi.com

A study investigating the effect of rare earth elements (REEs), including dysprosium, on the crystallization of calcium carbonate (CaCO₃) revealed that trace amounts of REE ions decelerate the crystallization rate and lead to significant alterations in crystal morphology. acs.org This suggests that, conversely, the presence of other ionic impurities in a dysprosium nitrate solution would likely have a pronounced effect on its crystallization behavior. The effect was observed to be proportional to the concentration and atomic mass of the REE, indicating a direct interaction between the ion and the growing crystal. acs.org

The general effects of impurities on crystallization processes are summarized in the table below.

| Parameter | General Impact of Impurities |

| Nucleation | Can either promote or inhibit nucleation, often by altering the supersaturation level or providing nucleation sites. researchgate.net |

| Crystal Growth Rate | Typically inhibits growth by adsorbing onto active growth sites on the crystal surface, blocking the addition of new molecules. researchgate.netacs.org |

| Crystal Morphology | Alters the relative growth rates of different crystal faces, leading to changes in the external shape (habit) of the crystal. mdpi.com |

| Polymorphism | Can influence the formation of specific polymorphic forms, sometimes stabilizing a metastable form over the stable one. mdpi.com |

| Purity | Can be incorporated into the crystal lattice (inclusion) or adsorbed onto the surface, reducing the overall purity of the final product. mdpi.com |

The nature of the counter-ion present during synthesis is a critical determinant of the final crystalline product. When dysprosium(III) is crystallized from solutions containing different anions (counter-ions), the resulting compounds exhibit distinct crystal structures and, consequently, different crystal habits. For example, synthesizing a dysprosium complex from dysprosium(III) chloride hexahydrate versus dysprosium(III) nitrate hexahydrate leads to different final products due to the differing coordination behavior of chloride and nitrate ions. ias.ac.inacs.org

The table below illustrates how different starting materials (implying different counter-ions) can lead to dysprosium compounds with varied crystal structures.

| Dysprosium Starting Material | Resulting Compound Example | Crystal System |

| Dy(NO3)3·6H2O | [Dy(Hm-dobdc) (H2O)2]·H2O nih.gov | Monoclinic nih.gov |

| Dy(NO3)3·6H2O | [Dy(DMF)4(H2O)3(μ-CN)Fe(CN)5.H2O] mdpi.com | Triclinic mdpi.com |

| DyCl3 | 3Dy[CS(NH2)2]Cl3 ias.ac.in | Orthorhombic ias.ac.in |

Vibrational Spectroscopy

Vibrational spectroscopy is instrumental in identifying the functional groups present in the compound and understanding their interactions within the crystal lattice. For Dy(NO₃)₃·6H₂O, this involves analyzing the vibrational modes of the nitrate anions (NO₃⁻) and the water of hydration (H₂O).

Infrared (IR) spectroscopy of dysprosium(3+);trinitrate;hexahydrate reveals characteristic absorption bands corresponding to the vibrational modes of its constituent nitrate and water ligands. The free nitrate ion possesses D₃h symmetry, but this symmetry is lowered upon coordination to the Dy³⁺ ion and due to crystal packing effects. This reduction in symmetry lifts the degeneracy of certain vibrational modes and renders some IR-inactive modes active. berkeley.edu

The IR spectra are typically dominated by the vibrations of the nitrate group. The strong, doubly degenerate antisymmetric stretching mode (ν₃) of the free nitrate ion splits into two components in the solid-state spectrum of the hydrated salt due to the asymmetric coordination environment. researchgate.net Additionally, the symmetric stretching (ν₁) and out-of-plane bending (ν₂) modes, which are IR-inactive or weak in the free ion, may appear in the spectrum of the complex. The in-plane bending (ν₄) mode is also observed.

The six molecules of water introduce their own characteristic vibrations. These include the O-H stretching vibrations, typically appearing as a broad band in the 3200-3500 cm⁻¹ region, and the H-O-H bending (scissoring) vibration, which is expected around 1620-1650 cm⁻¹. researchgate.net The presence of coordinated water molecules can also give rise to lower frequency librational modes (rocking, wagging, and twisting) below 1000 cm⁻¹. berkeley.edu

| Vibrational Mode | Functional Group | Typical Wavenumber Range (cm⁻¹) | Notes |

| O-H Stretch | Water (H₂O) | 3200 - 3500 | Broad band due to hydrogen bonding. |

| H-O-H Bend | Water (H₂O) | 1620 - 1650 | Confirms the presence of water of hydration. researchgate.net |

| Antisymmetric Stretch (ν₃) | Nitrate (NO₃⁻) | 1300 - 1500 | Often split into multiple bands due to lowered symmetry. researchgate.net |

| Symmetric Stretch (ν₁) | Nitrate (NO₃⁻) | ~1050 | IR-inactive in free ion, becomes active upon coordination. |

| Out-of-Plane Bend (ν₂) | Nitrate (NO₃⁻) | ~830 | Characterstic nitrate absorption. researchgate.net |

| In-Plane Bend (ν₄) | Nitrate (NO₃⁻) | ~720 |

Raman spectroscopy serves as a crucial complementary technique to IR spectroscopy for the vibrational analysis of this compound. nih.gov According to the rule of mutual exclusion for centrosymmetric systems, vibrations that are Raman active may be IR inactive, and vice versa. While this rule does not strictly apply here due to the crystal's symmetry, Raman spectroscopy often provides clearer signals for certain modes.

A key example is the symmetric stretching mode (ν₁) of the nitrate ion. For the free ion with D₃h symmetry, this mode is Raman active but IR inactive. berkeley.edu In the Raman spectrum of nitrate-containing compounds, this mode typically appears as a very sharp and intense peak around 1050 cm⁻¹. researchgate.net Its presence and position in the Raman spectrum of Dy(NO₃)₃·6H₂O can provide valuable information about the local environment of the nitrate ions and their interaction with the Dy³⁺ cation. The low-frequency region of the Raman spectrum is also particularly useful for studying the Dy-O stretching vibrations, providing direct information about the coordination sphere of the metal ion.

Electronic Absorption and Luminescence Spectroscopy

The electronic spectra of this compound are dominated by the behavior of the Dy³⁺ ion, which has a 4f⁹ electronic configuration. These spectra are characterized by sharp, line-like bands resulting from transitions within the well-shielded 4f orbitals.

The UV-Visible absorption spectrum of this compound displays a series of relatively weak and narrow absorption bands in the UV, visible, and near-infrared (NIR) regions. These bands arise from intraconfigurational f-f transitions, which are formally Laporte-forbidden but gain intensity through vibronic coupling or mixing of opposite-parity orbitals due to the lack of an inversion center at the Dy³⁺ site. researchgate.net

The transitions originate from the ⁶H₁₅/₂ ground state of the Dy³⁺ ion to various excited state manifolds. researchgate.net The positions of these absorption peaks are largely insensitive to the ligand environment, although subtle shifts and changes in intensity can provide information about the coordination sphere. In addition to the f-f transitions, broad and intense charge transfer bands, typically involving electron transfer from the oxygen ligands of the nitrate or water molecules to the Dy³⁺ ion, may be observed in the deep UV region. nih.gov

When excited with appropriate UV radiation, this compound exhibits characteristic photoluminescence. The emission spectrum is dominated by transitions originating from the ⁴F₉/₂ excited state to lower-lying levels of the ⁶Hⱼ manifold. researchgate.netnih.gov The primary emitting state in most dysprosium(III) compounds is the ⁴F₉/₂ state. researchgate.net

The emission spectrum typically shows three prominent bands:

A blue emission band around 480-484 nm, corresponding to the ⁴F₉/₂ → ⁶H₁₅/₂ transition. nih.govresearchgate.netresearchgate.net

An intense, hypersensitive yellow emission band around 573-575 nm, assigned to the ⁴F₉/₂ → ⁶H₁₃/₂ transition. nih.govresearchgate.netresearchgate.net The intensity of this electric dipole transition is highly sensitive to the local symmetry and chemical environment of the Dy³⁺ ion. researchgate.net

A weaker red emission band around 662-668 nm, attributed to the ⁴F₉/₂ → ⁶H₁₁/₂ transition. nih.govresearchgate.net

The ratio of the yellow to blue emission intensities (Y/B ratio) is often used as a probe for the coordination environment and site symmetry of the Dy³⁺ ion. researchgate.net

| Emission Transition | Wavelength (nm) | Color | Notes |

| ⁴F₉/₂ → ⁶H₁₅/₂ | ~482 | Blue | Magnetic dipole transition, relatively insensitive to host environment. researchgate.net |

| ⁴F₉/₂ → ⁶H₁₃/₂ | ~575 | Yellow | Hypersensitive electric dipole transition. nih.govresearchgate.net |

| ⁴F₉/₂ → ⁶H₁₁/₂ | ~666 | Red | Weaker emission band. nih.gov |

| ⁴F₉/₂ → ⁶H₉/₂ | - | NIR | Other near-infrared transitions are also possible. researchgate.net |

Luminescence excitation (or photoluminescence excitation, PLE) spectroscopy is a powerful tool for understanding the energy absorption and transfer processes that lead to the characteristic Dy³⁺ emission. In a PLE experiment, the emission intensity at a fixed wavelength (e.g., the hypersensitive 575 nm peak) is monitored while the wavelength of the excitation source is scanned. nih.gov

The resulting excitation spectrum resembles the absorption spectrum, revealing the specific energy levels that efficiently populate the emitting ⁴F₉/₂ state. The spectrum consists of several sharp peaks corresponding to direct excitation from the ⁶H₁₅/₂ ground state to various higher-lying excited states of the Dy³⁺ ion. For Dy³⁺-containing materials, characteristic excitation peaks are often observed at approximately 351, 366, 387, 427, and 453 nm. nih.gov Following excitation to these higher levels, the ion rapidly relaxes non-radiatively through the f-electron manifold until it populates the metastable ⁴F₉/₂ level, from which radiative emission occurs. This process maps out the most efficient energy transfer pathways for luminescence.

Magnetic Resonance Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that probes the local electronic environment of paramagnetic species, such as the Dy(III) ion (a 4f⁹ system). The EPR spectrum of Dy(III) is highly sensitive to the symmetry and strength of the crystal field generated by the surrounding ligands (water molecules and nitrate ions).

In a crystalline solid like this compound, the Dy(III) ions occupy specific sites within the crystal lattice. The interaction of the Dy(III) electronic spin with the crystal field lifts the degeneracy of the ground state (⁶H₁₅/₂) into several Kramers doublets. EPR transitions can be observed between the levels of the lowest-lying Kramers doublet.

The g-tensor, which is determined from the EPR spectrum, is typically highly anisotropic for Dy(III) due to the large orbital angular momentum contribution. This anisotropy provides detailed information about the symmetry of the coordination polyhedron around the Dy(III) ion. For instance, studies on Dy(III) doped into various crystalline hosts have shown a wide range of g-values, reflecting the sensitivity of the 4f electrons to the local environment. It is common to observe EPR spectra of Dy(III) only at low temperatures due to rapid spin-lattice relaxation at higher temperatures.

Table 2: Representative EPR Parameters for Dy(III) in a Crystalline Host

| Parameter | Value | System | Reference |

|---|---|---|---|

| g_z | ~14.1 | Dy@C₈₁N in frozen toluene | researchgate.net |

| g_y | ~4.0 | Dy@C₈₁N in frozen toluene | researchgate.net |

| g_x | ~1.8 | Dy@C₈₁N in frozen toluene | researchgate.net |

Note: These EPR parameters are for a different dysprosium complex and are provided to illustrate the typical anisotropy observed for Dy(III). The specific g-values for this compound would depend on its unique crystal structure.

Nuclear Magnetic Resonance (NMR) spectroscopy of paramagnetic complexes like this compound in solution provides insights into the structure and dynamics of the coordination sphere. The presence of the paramagnetic Dy(III) ion significantly influences the NMR spectra of the surrounding nuclei (e.g., ¹H of water, ¹⁷O of water and nitrate). This influence manifests as large chemical shifts (paramagnetic or lanthanide-induced shifts, LIS) and enhanced nuclear relaxation rates.

The paramagnetic shift is composed of two contributions: the contact shift, which arises from the delocalization of unpaired electron spin density onto the nucleus, and the pseudocontact (or dipolar) shift, which results from the through-space dipolar interaction between the electron magnetic moment and the nuclear magnetic moment. For Dy(III), the pseudocontact shift is often the dominant component for protons of coordinated water molecules.

The study of the temperature and concentration dependence of the NMR signals can provide information on ligand exchange processes, such as the exchange of coordinated water molecules with the bulk solvent. The rate of this exchange can be determined by analyzing the line broadening of the NMR signals. For many hydrated lanthanide ions, the water exchange rates are in the fast to intermediate exchange regime on the NMR timescale.

Table 3: Representative Paramagnetic NMR Shift for a Dy(III) Complex

| Nucleus | Observed Shift Range (ppm) | System | Reference |

|---|---|---|---|

| ¹H | +190 to -175 | Small Dy(III) complexes | nih.gov |

Note: The provided shift range is for protons in different small Dy(III) complexes and serves as an example of the large shifts induced by the paramagnetic ion.

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS)

Near-Edge X-ray Absorption Fine Structure (NEXAFS), also known as X-ray Absorption Near-Edge Structure (XANES), provides information about the unoccupied electronic states and the local coordination geometry of the absorbing atom. In the case of this compound, the Dy L₃-edge NEXAFS spectrum arises from the excitation of a 2p₃/₂ core electron to unoccupied d-orbitals.

The shape and position of the absorption edge are sensitive to the oxidation state of the dysprosium ion. For Dy(III) compounds, the L₃-edge typically appears as an intense "white line" feature. The fine structure on and above the absorption edge is influenced by the symmetry of the coordination environment and the nature of the coordinating ligands (oxygen atoms from water and nitrate). Theoretical calculations are often required to interpret the subtle features of the NEXAFS spectrum in terms of the electronic structure. Recent studies on Dy-doped francisites have demonstrated the use of Dy L₃ and L₁ edge XANES to confirm the +3 oxidation state and the substitutional incorporation of Dy. aps.org

Extended X-ray Absorption Fine Structure (EXAFS) refers to the oscillatory modulation of the X-ray absorption coefficient at energies above the absorption edge. Analysis of the EXAFS region provides quantitative information about the local atomic structure around the absorbing atom, including coordination numbers, bond distances, and the degree of local disorder.

For this compound, Dy L₃-edge EXAFS can be used to determine the number of coordinating oxygen atoms from both the water molecules and the nitrate anions, as well as the precise Dy-O bond lengths. The analysis involves fitting the experimental EXAFS spectrum with a theoretical model based on the scattering of the outgoing photoelectron by the neighboring atoms. Studies on lanthanide aqua ions have utilized EXAFS to reveal a dynamic and symmetrically disordered first coordination shell. acs.org In concentrated nitrate solutions, EXAFS studies on other trivalent actinides have shown an increase in nitrate complexation. nih.gov

Table 4: Representative EXAFS Data for a Trivalent Lanthanide in a Nitrate System

| Scattering Path | Coordination Number (N) | Distance (Å) | System | Reference |

|---|---|---|---|---|

| Am-O(NO₃) | 7.7 ± 0.8 | 2.50(1) | Am(III) in 16 M HNO₃ | nih.gov |

| Am-O(H₂O) | 5.4 ± 0.5 | 2.67(1) | Am(III) in 16 M HNO₃ | nih.gov |

Note: The data presented are for Americium(III) in a concentrated nitric acid solution and are intended to illustrate the type of information that can be obtained from EXAFS for a trivalent f-element in a nitrate environment. The specific values for this compound would be different.

Spectroscopic Characterization and Electronic Structure Probing

Spectroscopic Analysis

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. The analysis of dysprosium(3+);trinitrate;hexahydrate via XPS provides critical insights into the core-level electronic structures of its constituent elements—Dysprosium (Dy), Nitrogen (N), and Oxygen (O)—confirming the compound's stoichiometry and the trivalent oxidation state of the dysprosium ion.

The primary XPS region of interest for dysprosium is the Dy 4d orbital. thermofisher.com Detailed analysis of the high-resolution Dy 4d spectrum for dysprosium(III) nitrate (B79036) reveals a characteristic doublet. researchgate.net This splitting arises from spin-orbit coupling, which separates the 4d level into the 4d₅/₂ and 4d₃/₂ states. researchgate.net

Research findings have identified the binding energies for these states in a compound with the formula Dy(NO₃)₃. The peak for the Dy 4d₅/₂ state appears at a binding energy of approximately 154.2 eV, while the Dy 4d₃/₂ peak is observed at 157.4 eV. researchgate.net These specific binding energy values are indicative of the standard +3 oxidation state for dysprosium. researchgate.net The presence and positions of these peaks serve as a definitive electronic signature for the Dy³⁺ cation within the nitrate hexahydrate complex.

Beyond dysprosium, the XPS survey spectrum of the compound would also feature core-level peaks for oxygen (O 1s), nitrogen (N 1s), and typically adventitious carbon (C 1s) from surface contamination. The O 1s signal is expected to be complex, comprising overlapping peaks from the nitrate anions (NO₃⁻) and the coordinated water molecules (H₂O). The N 1s spectrum would correspond to the nitrogen atoms within the nitrate groups. The C 1s peak is often used as a reference for charge correction.

The detailed deconvolution of these peaks allows for a comprehensive understanding of the surface chemistry and electronic environment of each element in this compound.

Interactive Data Table: Core-Level Binding Energies

The following table summarizes the characteristic XPS binding energies for the core levels in this compound.

| Element | Core Level | Binding Energy (eV) | Notes |

| Dysprosium (Dy) | Dy 4d₅/₂ | 154.2 researchgate.net | Confirms Dy³⁺ oxidation state. |

| Dysprosium (Dy) | Dy 4d₃/₂ | 157.4 researchgate.net | Spin-orbit splitting component. |

| Oxygen (O) | O 1s | Not specified | Signal arises from nitrate and water of hydration. |

| Nitrogen (N) | N 1s | Not specified | Signal corresponds to the nitrate group. |

| Carbon (C) | C 1s | ~284.8 | Adventitious carbon, used for charge referencing. |

Theoretical and Computational Investigations of Dysprosium Iii Trinitrate Hexahydrate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool in computational inorganic chemistry for its balance of computational cost and accuracy. nih.gov For a compound like dysprosium(III) trinitrate hexahydrate, DFT calculations would provide significant insights into its electronic and structural properties.

The initial step in a computational study is the optimization of the molecular geometry to find the lowest energy structure. For dysprosium(III) trinitrate hexahydrate, this would involve determining the bond lengths and angles between the dysprosium ion, the nitrate (B79036) ligands, and the water molecules. The coordination environment of the Dy(III) ion is of particular interest, as it dictates many of the compound's properties. In related dysprosium complexes, the coordination geometry has been shown to significantly influence the magnetic behavior. mdpi.com

The electronic structure analysis would reveal the distribution of electron density and the nature of the chemical bonding. This includes understanding the covalent character of the bonds between the dysprosium ion and the oxygen atoms of the nitrate and water ligands.

Table 1: Illustrative Optimized Geometric Parameters for a Hydrated Lanthanide Nitrate Complex

| Parameter | Typical Value Range |

|---|---|

| Dy-O(nitrate) bond length | 2.4 - 2.6 Å |

| Dy-O(water) bond length | 2.3 - 2.5 Å |

| O-N-O angle (nitrate) | ~120° |

Note: This table is illustrative and based on typical values for hydrated lanthanide complexes.

Following geometry optimization, vibrational frequency calculations are performed to predict the infrared and Raman spectra of the compound. These calculations help in the assignment of experimentally observed spectral bands to specific vibrational modes of the molecule. For dysprosium(III) trinitrate hexahydrate, this would involve identifying the stretching and bending modes of the nitrate groups, the water molecules, and the Dy-O bonds. A joint computational and spectroscopic study on dysprosium tribromide highlighted the importance of such calculations in understanding the vibrational properties of lanthanide halides. acs.org

Table 2: Illustrative Vibrational Frequencies for Dysprosium(III) Trinitrate Hexahydrate

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|

| O-H stretch (water) | 3200 - 3500 |

| H-O-H bend (water) | 1600 - 1650 |

| N-O stretch (nitrate) | 1300 - 1500 |

Note: This table is illustrative and based on typical values for metal-coordinated nitrate and water ligands.

Ligand Field Theory (LFT) is crucial for describing the electronic states of lanthanide ions, which are largely determined by the arrangement of the 4f electrons. While DFT is not the primary method for LFT parameterization, it can provide the necessary inputs, such as the geometry and electronic structure, to inform LFT models. The crystal field parameters obtained from LFT describe the splitting of the f-orbitals due to the electrostatic field of the ligands. In dysprosium complexes, these parameters are essential for understanding the magnetic anisotropy. mdpi.com

Ab Initio Calculations

Ab initio (from first principles) calculations are computationally more intensive than DFT but can offer higher accuracy, especially for systems with strong electron correlation effects, such as those containing f-electrons.

The 4f electrons of dysprosium are strongly correlated, and their electronic states cannot be accurately described by a single electronic configuration. Multiconfigurational methods, such as the Complete Active Space Self-Consistent Field (CASSCF) method, are necessary to account for this multi-reference character. nih.govethernet.edu.et These methods construct the wavefunction as a linear combination of multiple electronic configurations, providing a more accurate description of the ground and excited electronic states. For lanthanide complexes, the active space in a CASSCF calculation typically includes the 4f orbitals of the lanthanide ion.

For heavy elements like dysprosium, relativistic effects, particularly spin-orbit coupling, are significant. arxiv.org Spin-orbit coupling describes the interaction between the electron's spin and its orbital motion. This interaction is responsible for splitting the electronic terms into different J-multiplets and is a key factor in determining the magnetic properties of dysprosium complexes, including their use as single-molecule magnets. acs.orgrsc.org Ab initio calculations that include spin-orbit coupling are essential for accurately predicting the energy levels of the J-multiplets and the g-tensors, which characterize the magnetic anisotropy of the compound. rsc.org The interplay between the ligand field and spin-orbit coupling ultimately determines the magnetic relaxation pathways in dysprosium-based single-molecule magnets. berkeley.edu

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal detailed information about the time-dependent behavior of the compound, such as the dynamics of its hydration shell and the interactions within its crystal structure.

In aqueous solutions, the dysprosium ion (Dy³⁺) and nitrate anions (NO₃⁻) are surrounded by water molecules, forming hydration shells. MD simulations are particularly effective for studying the structure and dynamics of these shells.

Studies on aqueous nitrate solutions using MD simulations in conjunction with techniques like 2D-IR spectroscopy have revealed that the hydration shell of the NO₃⁻ anion is labile. uzh.ch This is characterized by rapid fluctuations in the hydrogen bonds connecting the nitrate ion to its nearest water molecules. uzh.ch The exchange of water molecules in and out of the nitrate hydration shell occurs on a picosecond timescale, which is similar to the timescale of bulk water dynamics, suggesting a relatively weak interaction. uzh.ch

Ab initio molecular dynamics simulations on similar divalent metal nitrate solutions, such as Mg(NO₃)₂ and Ca(NO₃)₂, provide further insight into the processes that would occur around a trivalent cation like Dy³⁺. nih.gov These studies show that the strong electric field of the cation significantly influences the surrounding water molecules and their interaction with the nitrate anions. nih.gov The cation's hydration shell is typically more rigid and structurally well-defined than the anion's. nih.gov For a highly charged ion like Dy³⁺, one would expect a strongly bound first hydration shell with slower water exchange dynamics compared to the bulk solvent. The simulations can quantify the residence time of water molecules in different hydration shells and the dynamics of hydrogen bond breaking and forming. uzh.chnih.gov

Table 1: Characteristic Timescales in Hydration Shell Dynamics of Aqueous Nitrate

| Dynamic Process | Characteristic Timescale | Source |

|---|---|---|

| Vibrational Excitation Exchange (NO₃⁻) | ~300 fs | uzh.ch |

Within the solid state, the crystal structure of dysprosium(III) trinitrate hexahydrate is maintained by a complex network of intermolecular interactions. These interactions govern the material's structural stability and physical properties. Computational models can be used to explore the dynamics of these interactions.

The primary intermolecular forces in the lattice include:

Ionic Bonds: Between the dysprosium(III) cation (Dy³⁺) and the trinitrate anions (NO₃⁻).

Coordination Bonds: Between the dysprosium ion and the oxygen atoms of the six water molecules (hexahydrate) and potentially the nitrate ions.

Hydrogen Bonds: These are crucial and extensive, occurring between the hydrogen atoms of the coordinated water molecules and the oxygen atoms of the nitrate anions, as well as between adjacent water molecules.

Computational studies of molecular crystals analyze these interactions by calculating their energies and observing their fluctuations over time in MD simulations. rsc.org The collective motions, such as vibrations and librations of the nitrate ions and water molecules within the lattice, can be simulated. These simulations help in understanding phase transitions, thermal expansion, and mechanical properties of the crystal. While specific MD studies on the dysprosium(III) trinitrate hexahydrate lattice are not widely reported, the principles are well-established from studies of other hydrated salts and coordination complexes. rsc.orgresearchgate.net

Computational Prediction of Spectroscopic and Magnetic Properties

Computational quantum chemistry can predict spectroscopic and magnetic properties that arise from the electronic structure of the dysprosium ion and its coordination environment.

The magnetic properties of dysprosium compounds are of significant interest due to the high magnetic moment and strong magnetic anisotropy of the Dy³⁺ ion. researchgate.netsemanticscholar.org Theoretical calculations, particularly Complete Active Space Self-Consistent Field (CASSCF) methods, are employed to model these properties. For instance, in a related dysprosium trimer complex containing nitrate ligands, CASSCF calculations were used to corroborate experimental findings of Single-Molecule Magnet (SMM) behavior. semanticscholar.org These calculations can determine the orientation of the magnetic axes on each metal ion and quantify the nature and strength of magnetic interactions (ferromagnetic or antiferromagnetic) between adjacent dysprosium ions. semanticscholar.org The influence of the crystal field, which is the local electrostatic environment created by the coordinating ligands (water and nitrate ions), on the electronic states of the Dy³⁺ ion is a key factor that can be modeled computationally. researchgate.net

Table 2: Example of Computationally Predicted Magnetic Properties for a Dysprosium Complex

| Property | Computational Method | Finding | Source |

|---|---|---|---|

| Magnetic Anisotropy | CASSCF | Confirmed the presence of strong magnetic anisotropy on each Dy(III) ion. | semanticscholar.org |

| Intramolecular Interactions | CASSCF | Verified the existence of antiferromagnetic coupling between Dy(III) centers. | semanticscholar.org |

Spectroscopic properties can also be predicted. Ab initio calculations can determine the vibrational frequencies of the nitrate ions and the coordinated water molecules. umd.edu These predicted frequencies can then be compared with experimental infrared (IR) and Raman spectra to aid in the interpretation of the spectra and to confirm the coordination environment of the dysprosium ion.

Coordination Chemistry and Solution State Dynamics

Solution-State Behavior and Speciation of Dysprosium(III) Nitrate (B79036)

In aqueous solution, dysprosium(III) nitrate dissolves to form the hydrated dysprosium ion, [Dy(H₂O)ₙ]³⁺, where 'n' is the coordination number, typically 8 or 9. The nitrate ions may exist as free ions in the bulk solvent or be directly coordinated to the dysprosium center, forming inner-sphere complexes. The speciation is highly dependent on the concentration of the salt and the presence of other coordinating species.

The high charge density of the Dy³⁺ ion polarizes the coordinated water molecules, making them more acidic than bulk water and leading to hydrolysis, particularly as the pH of the solution increases. This process involves the deprotonation of coordinated water molecules to form hydroxo complexes. The initial hydrolysis step forms the mononuclear species [Dy(OH)]²⁺. researchgate.net

Further increases in pH or dysprosium concentration can lead to the formation of polynuclear or oligomeric species through olation, where hydroxo groups bridge multiple metal centers. Studies on the hydrolysis of the dysprosium(III) ion have identified the formation of various polynuclear complexes, with their stability depending on the ionic strength of the medium. researchgate.net Key oligomerization pathways lead to the formation of species such as the dimer [Dy₂(OH)₂]⁴⁺ and the larger cluster [Dy₅(OH)₉]⁶⁺. researchgate.net The formation constants for these hydrolytic species have been determined at various ionic strengths, demonstrating the complexity of dysprosium's aqueous chemistry. Less than 2% of the total Dy(III) may be converted to hydrolysis products before the formation of a solid phase at near-neutral pH values. researchgate.net

Table 1: Formation Constants of Dysprosium(III) Hydrolysis Products at 25°C

| Hydrolytic Species | Formation Reaction | Log β at Zero Ionic Strength |

|---|---|---|

| [Dy(OH)]²⁺ | Dy³⁺ + H₂O ⇌ [Dy(OH)]²⁺ + H⁺ | -7.53 ± 0.14 |

| [Dy₂(OH)₂]⁴⁺ | 2Dy³⁺ + 2H₂O ⇌ [Dy₂(OH)₂]⁴⁺ + 2H⁺ | -13.76 ± 0.20 |

Data sourced from Bretti et al. and Baes & Mesmer. mdpi.com

In aqueous solution, the dysprosium(III) ion is surrounded by a primary solvation sphere of water molecules. The coordination number of the aqua ion is typically 8 or 9. The water molecules in this first coordination shell are in constant exchange with the bulk solvent molecules. The rate of this solvent exchange is a critical parameter that influences the kinetics of ligand substitution reactions. For Dy(III) complexes, tuning the exchange rate of coordinated water molecules is important for applications such as T2 contrast agents in high-field Magnetic Resonance Imaging (MRI). nih.gov Optimizing the r2 relaxivity for Dy(III) complexes often requires lengthening the water residence time, which is the opposite strategy for optimizing the r1 relaxivity of Gadolinium(III) complexes. nih.gov However, extremely slow water exchange can be detrimental to this application. nih.gov

Ligand Substitution Reactions and Kinetics

The ligands in the primary coordination sphere of the dysprosium(III) ion, including water and nitrate, can be substituted by other ligands present in the solution. These reactions are fundamental to the formation of a wide variety of dysprosium complexes.

In solutions of dysprosium(III) nitrate, there is a dynamic equilibrium between the hydrated dysprosium ion and various nitrato complexes, [Dy(NO₃)ₓ(H₂O)ₙ₋ₓ]⁽³⁻ˣ⁾⁺. The nitrate ion can act as a monodentate or bidentate ligand. The kinetics of the complexation of lanthanide(III) ions with nitrate have been investigated using ultrasonic relaxation techniques. For dysprosium(III), the complexation rate constant could not be obtained with this method, unlike for Nd(III) and Er(III). rsc.org This suggests a complex kinetic behavior. The rate of exchange between coordinated water and nitrate ions is generally fast, characteristic of the labile nature of lanthanide complexes.

Dysprosium(III) nitrate hexahydrate is a common starting material for the synthesis of a vast array of coordination compounds with organic ligands. These ancillary ligands can partially or fully displace the coordinated water and nitrate ions to form stable mixed-ligand complexes. The nature of the organic donor atoms (e.g., oxygen, nitrogen) and the chelate effect play a significant role in the structure and stability of the resulting complexes.

For example, dysprosium(III) nitrate reacts with Schiff base ligands, β-diketones, and various N- and O-donor ligands to form mononuclear, dinuclear, and polynuclear complexes, as well as coordination polymers. nih.govfrontiersin.orgnanoshel.comresearchgate.net The synthesis of a two-dimensional dysprosium(III) coordination polymer was achieved through the hydrothermal reaction of dysprosium(III) nitrate hexahydrate with 4,6-dioxido-1,3-benzenedicarboxylate. nih.govfrontiersin.org In another instance, a dinuclear dysprosium(III) complex was synthesized using a ligand derived from o-vanillin. researchgate.net The reaction of a pyridine-N-oxide containing Schiff base ligand with dysprosium nitrate resulted in either a chain or dinuclear complex depending on the reaction temperature. nanoshel.com

Table 2: Examples of Mixed-Ligand Dysprosium(III) Complexes from Dysprosium(III) Nitrate

| Ancillary Ligand Type | Resulting Complex Structure | Notes |

|---|---|---|

| Schiff Base Ligands | Mononuclear, Dinuclear, Polynuclear | Versatile ligands allowing for a range of nuclearities. |

| β-Diketones | Mononuclear | Often used in the synthesis of single-molecule magnets. nih.gov |

| Carboxylate Ligands | Coordination Polymers | Can bridge multiple metal centers to form extended structures. nih.govfrontiersin.org |

| N-heterocyclic ligands (e.g., phenanthroline) | Mononuclear | Can act as ancillary ligands, influencing the coordination environment. |

Influence of Environmental Parameters on Complex Stability (e.g., pH, Ionic Strength)

The stability and speciation of dysprosium(III) nitrate complexes in solution are significantly influenced by environmental factors such as pH and ionic strength.

As discussed in the hydrolysis section, pH is a critical parameter. Increasing the pH leads to the deprotonation of coordinated water molecules, forming hydroxo complexes and eventually leading to the precipitation of dysprosium hydroxide, Dy(OH)₃, at alkaline pH values. researchgate.net The stability of complexes with organic ligands is also pH-dependent, as the protonation state of the ligand can affect its coordinating ability. For instance, the extraction of dysprosium using certain organic extractants is highly pH-dependent. researchgate.net

The ionic strength of the solution, maintained by a background electrolyte, also affects the stability of dysprosium complexes. The formation constants of the hydrolytic species of Dy(III) have been shown to vary with the molality of the background electrolyte (e.g., NaClO₄). researchgate.net Generally, increasing ionic strength can influence the activity coefficients of the ions in solution, thereby affecting the equilibrium constants of complexation reactions. The effect of ionic strength is often accounted for in speciation studies to obtain thermodynamic stability constants at zero ionic strength. researchgate.net For lanthanides, increasing ionic strength can also impact the Gibbs free energy of complexation with anions like nitrate. dntb.gov.ua

Advanced Functional Applications in Materials Science Excluding Prohibited Areas

Magnetic Materials Development

The development of high-performance magnetic materials is a major thrust in materials science, driven by the need for high-density information storage and quantum computing. The dysprosium(III) ion is a leading candidate in this field due to its large unquenched orbital angular momentum, which leads to strong magnetic anisotropy.

Single-Molecule Magnet (SMM) Precursors and Analogues

Dysprosium(3+);trinitrate;hexahydrate is a foundational building block for the creation of Single-Molecule Magnets (SMMs). SMMs are individual molecules that can function as tiny magnets, exhibiting magnetic bistability and slow relaxation of magnetization, which are prerequisites for memory storage at the molecular level. umons.ac.bebohrium.com The hydrated nitrate (B79036) salt is an ideal starting material for synthetic chemists, who react it with various organic ligands to assemble polynuclear dysprosium complexes with specific structural motifs and magnetic properties. bohrium.comresearchgate.net

For instance, researchers have successfully synthesized a chain complex, [Dy(L)(NO₃)₂CH₃OH]n, and a dinuclear compound, [Dy₂(L)₂(NO₃)₄(CH₃OH)₂]·2CH₃OH, by reacting dysprosium nitrate with a pyridine-N-oxide-containing ligand under varying temperature conditions. nih.govamericanelements.com These studies demonstrate how this compound can be used to generate SMM analogues with different dimensionalities. Furthermore, the hydrated nitrate complex itself, specifically [Dy(NO₃)₃(H₂O)₄]·2H₂O, has been shown to exhibit the properties of a field-induced Single-Ion Magnet (SIM), a mononuclear SMM. researchgate.net This highlights its dual role as both a simple, functional magnetic molecule and a precursor for more complex systems.

Anisotropy and Magnetic Relaxation Dynamics

The performance of a dysprosium-based SMM is fundamentally governed by two related properties: magnetic anisotropy and magnetic relaxation dynamics. nih.govresearchgate.net Magnetic anisotropy refers to the directional dependence of a material's magnetic properties. For an effective SMM, a strong easy-axis anisotropy is required to create a significant energy barrier (Ueff) for the reversal of magnetization. umons.ac.benih.gov The dysprosium(III) ion, with its oblate 4f⁹ electron density, is highly anisotropic, making it a prime component for SMMs. researchgate.netacs.org

The coordination environment around the Dy³⁺ ion directly influences its magnetic anisotropy and relaxation behavior. bohrium.com Theoretical and experimental studies show that even subtle changes, such as the position of coordinating nitrate groups, can significantly modulate the crystal field around the dysprosium ion. nih.govamericanelements.com This modulation, in turn, alters the magnetic relaxation pathways. For example, in one study, a dinuclear dysprosium complex with ortho-coordinating nitrates exhibited a thermally activated relaxation process with an energy barrier of 51 K, while a related chain complex with para-coordinating nitrates showed fast quantum tunneling of magnetization (QTM), a phenomenon that provides a non-thermal pathway for magnetization reversal and can erase the magnetic memory. nih.govamericanelements.com Understanding and controlling these relaxation dynamics is a formidable challenge but is crucial for designing high-performance SMMs. nih.govresearchgate.net

| Parameter | Value | Conditions |

|---|---|---|

| Energy Barrier (Ueff/kB) | 35.3 K | Field-induced slow relaxation |

| Relaxation Time (τ₀) | 1.31 × 10⁻⁶ s | |

| M (at 70 kOe, 2.0 K) | 5.84 Nβ | Isothermal magnetization |

Design Principles for Lanthanide-Based Magnetic Frameworks

The rational design of lanthanide-based magnetic frameworks, such as Metal-Organic Frameworks (MOFs) and coordination polymers, is key to advancing molecular magnetism. nih.gov this compound serves as an excellent nodal precursor for assembling these structures. Several key principles guide their design:

Ligand Selection: The choice of organic ligand is paramount. The ligand's geometry, coordination sites, and electronic properties dictate the final structure and the crystal field environment of the Dy³⁺ ion, which in turn controls the magnetic anisotropy. bohrium.comnih.gov

Controlling Coordination Geometry: Creating a strong axial crystal field around the Dy³⁺ ion is a primary goal for enhancing the energy barrier to magnetization reversal. bohrium.com This is often achieved by using ligands that enforce a specific coordination geometry, such as the near-perfect pentagonal bipyramidal geometry that resulted in a record energy barrier of Ueff = 1815 K in one complex. nih.gov

Suppressing Quantum Tunneling: A significant challenge in SMM design is mitigating quantum tunneling of magnetization (QTM), which allows the magnetic moment to reverse without surmounting the thermal energy barrier. rsc.org One effective strategy is to link individual Dy³⁺ ions into polynuclear complexes. The resulting magnetic exchange interactions between the metal centers can help suppress QTM. rsc.org Dinuclear dysprosium SMMs (Dy₂-SMMs), often synthesized from nitrate precursors, are the simplest models for studying these effects. rsc.org

Step-wise Assembly: A sophisticated approach involves the step-wise assembly of frameworks. For example, a non-SMM dysprosium compound derived from dysprosium nitrate was used as a building block and linked with other molecules to create a new framework that exhibited slow magnetic relaxation, demonstrating that magnetic properties can be "switched on" through rational chemical design. rsc.org

Luminescent Materials and Photonics

The dysprosium(III) ion exhibits unique luminescent properties, including characteristic sharp emission bands in both the visible and near-infrared (NIR) regions of the spectrum. umons.ac.be These properties arise from intra-configurational 4f-4f electronic transitions. umons.ac.beacs.org this compound provides a convenient entry point for synthesizing a variety of luminescent materials. youtube.com

Sensitization Mechanisms and Energy Transfer Processes

The 4f-4f transitions of lanthanide ions are quantum mechanically forbidden, resulting in low absorption coefficients. To overcome this, a process known as the "antenna effect" or sensitization is employed. rsc.org In this mechanism, an organic ligand, or "antenna," is coordinated to the Dy³⁺ ion. This ligand absorbs excitation energy (typically UV light) much more efficiently than the bare ion and then transfers this energy to the central Dy³⁺ ion, which subsequently emits its characteristic light. nih.govrsc.org

The efficiency of this energy transfer is highly dependent on the coordination environment. For example, studies have shown that introducing an auxiliary ligand like triphenylphosphine (B44618) oxide (tppo) can lead to a more efficient sensitization of the Dy³⁺ ion and an increase in the relative intensity of its emission. umons.ac.bearxiv.org Conversely, the presence of high-frequency oscillators, such as O-H bonds from coordinated water molecules, can quench the luminescence by providing a non-radiative pathway for the excited state to relax. acs.orgrsc.org This is a particularly relevant consideration for materials derived from the hexahydrated form of dysprosium nitrate.

Near-Infrared (NIR) Emission Properties and Tunability

Beyond its well-known yellow and blue emissions in the visible spectrum, the Dy³⁺ ion can also emit light in the near-infrared (NIR) region. umons.ac.beresearchgate.net This NIR emission is of significant interest for applications in optical telecommunications, bio-imaging, and sensing, as it falls within biological transparency windows and is not subject to interference from visible light. rsc.orgnih.gov

Research has demonstrated that dysprosium complexes can exhibit NIR emission centered around 1320 nm, which falls within the O-band used in optical communications. umons.ac.be The intensity and tunability of this emission are, once again, closely linked to the molecular design. The choice of ligands can dramatically affect the NIR luminescent properties. For instance, in one study on dysprosium-doped xerogels, the neutral ligand triphenylphosphine oxide (TPPO) was found to increase the NIR emission intensity, while 1,10-phenanthroline (B135089) had a negative effect. rsc.org Furthermore, the coordination environment can be engineered to tune the emission color in the visible spectrum, allowing for the creation of single-component white-light emitters by carefully balancing the yellow and blue emissions of the Dy³⁺ ion. umons.ac.beresearchgate.net

| Property | Value | Significance |

|---|---|---|

| CIE Coordinates (x, y) | (0.316, 0.331) | Close to 'ideal' white light (0.333, 0.333) |

| Correlated Color Temp. (CCT) | 6319 K | 'Cold-white-light' emitter |

| NIR Emission Peak | ~1320 nm | Falls in the O-band for optical telecommunications |

Catalysis and Reaction Engineering

This compound and related dysprosium salts are recognized for their catalytic potential in a range of chemical reactions samaterials.comwikipedia.orgfishersci.no. The catalytic activity is not derived from the nitrate or hydrate (B1144303) components but from the dysprosium(III) cation, which functions as a potent Lewis acid.

A Lewis acid is a chemical species that can accept an electron pair from a Lewis base, thereby activating the substrate towards a reaction wikipedia.org. Lanthanide ions, including dysprosium(III), are considered strong Lewis acids due to their high charge density and have a significant affinity for electron-donating atoms like oxygen, particularly in carbonyl groups researchgate.net. This interaction activates organic molecules for subsequent transformations nanochemres.org.

The utility of dysprosium-based catalysts is noted in various organic synthesis reactions. Dysprosium compounds can catalyze important carbon-carbon bond-forming reactions, such as Friedel-Crafts alkylation and Mannich-type reactions alfachemic.com. A key advantage of lanthanide catalysts is their stability in the presence of water and air, making them easier to handle compared to many other Lewis acids researchgate.net.

Specific research highlights the application of dysprosium in heterogeneous catalysis. A dysprosium-organic framework (Dy-MOF) has been shown to act as a heterogeneous Lewis acid catalyst, effectively facilitating the oxidation of sulfides to sulfoxides nanochemres.org. The active Dy(III) centers in the framework provide accessible Lewis acidic sites for electrophile activation nanochemres.org.

Table 1: Examples of Dysprosium-Catalyzed Reactions

| Reaction Type | Catalyst System | Role of Dysprosium | Finding | Source |

| Sulfide (B99878) Oxidation | Dysprosium-Organic Framework (Dy-MOF) | Heterogeneous Lewis Acid | Catalyzes the oxidation of sulfide to sulfoxide (B87167) by activating the substrate. | nanochemres.org |

| Friedel-Crafts Alkylation | Dysprosium Chloride (DyCl₃) | Homogeneous Lewis Acid | Acts as an optimal and recyclable catalyst for establishing carbon-carbon bonds. | alfachemic.com |

| Mannich-type Reactions | Dysprosium Chloride (DyCl₃) | Homogeneous Lewis Acid | Enhances reaction yield by creating a reducing medium that suppresses side reactions. | alfachemic.com |

This compound is an excellent precursor for synthesizing solid, reusable catalysts, known as heterogeneous catalysts americanelements.com. These materials are crucial in industrial processes for their stability and ease of separation from reaction products.

A prominent strategy involves using the nitrate salt to construct metal-organic frameworks (MOFs). A dysprosium-organic framework, prepared via a hydrothermal reaction involving a dysprosium salt, was utilized as a stable and effective heterogeneous catalyst nanochemres.org. Another advanced application is the synthesis of nanocomposites with enhanced catalytic functions. For instance, dysprosium(III) nitrate was used in a single-step hydrothermal process to create Dy₂O₃@TiO₂ nanostructures. The resulting composite material exhibited improved efficiency in photocatalytic applications due to the synergistic effects between the dysprosium oxide and titanium dioxide components acs.org.

Precursor for Advanced Oxide Materials

One of the most significant applications of this compound is its role as a precursor for the synthesis of advanced oxide materials, primarily dysprosium(III) oxide (Dy₂O₃) wikipedia.orgfishersci.no. This pastel yellowish-greenish powder is used in specialized applications, including high-performance ceramics and as a component in dysprosium metal halide lamps wikipedia.org. The nitrate salt is particularly suitable for these processes because it is highly soluble in water and thermally decomposes to form the desired oxide upon heating americanelements.comwikipedia.org.

Sol-gel synthesis is a versatile wet-chemical technique used to produce solid materials from small molecules. This compound is frequently employed in sol-gel routes to produce dysprosium oxide with controlled properties samaterials.comresearchgate.net. The process typically involves the hydrolysis and polycondensation of precursors in a solution to form a "sol" (a colloidal suspension), which then evolves into a gel-like network.

Various methods based on this principle have been developed. Hydrothermal synthesis, a variant of the sol-gel process conducted in water under high temperature and pressure, can produce dysprosium oxide nanoparticles from a dysprosium nitrate solution google.com. Another patented method describes dissolving a dysprosium salt, such as dysprosium nitrate, to create a solution that is then used to produce a dysprosium oxide nano-sol, which can be further processed into nanoparticles google.com. These methods are favored for their ability to yield homogeneous products at relatively low temperatures researchgate.net.

The synthesis of nanomaterials with controlled size and morphology is critical for next-generation technologies. This compound is a preferred precursor for creating dysprosium-based nanomaterials due to its high purity and reactivity in solution-based synthesis routes americanelements.com.

Several methods utilize this compound to produce dysprosium oxide nanoparticles:

Combustion Method: A solution of dysprosium(III) nitrate pentahydrate and a fuel is rapidly heated, leading to a self-sustaining combustion reaction that produces fine Dy₂O₃ nanoparticle powders in a very short time researchgate.net.

Hydrothermal Synthesis: This method has been used to create Dy₂O₃ decorated on TiO₂ nanorods by preparing an aqueous solution of dysprosium nitrate and other precursors, followed by heating in a sealed vessel acs.org. This technique allows for the production of nanoparticles with a regular shape and uniform size distribution google.com.

Homogeneous Precipitation: This technique involves slowly generating a precipitating agent within a solution of a metal salt. Aging a solution containing a dysprosium salt in the presence of urea (B33335) at elevated temperatures yields uniform, spherical particles that can be converted to dysprosium oxide upon heating researchgate.net.

Beyond nanoparticles, the compound is also used to create thin films. It can be used as a dopant source to modify the properties of other materials. For example, dysprosium-doped lead zirconate titanate (PZT) thin films, prepared using a dysprosium precursor, have shown substantially improved resistance to polarization fatigue, a critical property for ferroelectric memory devices acs.org.

Table 2: Synthesis of Dysprosium Oxide Nanomaterials from Dysprosium Nitrate

| Synthesis Method | Description | Resulting Material | Source |

| Sol-Gel / Calcination | A dysprosium nitrate solution is processed with an organic polymer and heated to 600-900°C. | Uniform dysprosium oxide nanoparticles (approx. 23-31 nm). | google.com |

| Hydrothermal Synthesis | An aqueous solution of dysprosium nitrate and other precursors is heated at 180°C for 24 hours. | Dy₂O₃@TiO₂ nanocomposites for photocatalysis. | acs.org |

| Combustion Method | A mixture of dysprosium nitrate and a fuel is heated to 300°C, initiating a rapid combustion. | Dy₂O₃ nanoparticles (28-41 nm) produced in a short time. | researchgate.net |

| Sol-Gel (Hydrothermal) | Dysprosium oxide powder is dissolved in an acid solution to form dysprosium nitrate, followed by hydrothermal treatment. | Uniform, spherical dysprosium oxide nanoparticles. | google.com |

Future Research Directions and Emerging Trends

Integration with Hybrid and Nanostructured Materials

The use of dysprosium(III) nitrate (B79036) as a precursor is pivotal in the development of advanced hybrid and nanostructured materials. These materials synergistically combine the properties of the lanthanide ion with those of a host matrix, leading to enhanced or novel functionalities.

Metal-Organic Frameworks (MOFs): Dysprosium-based MOFs (Dy-MOFs) are a significant area of research. These crystalline porous materials, constructed from Dy³⁺ ions linked by organic ligands, are notable for their high surface areas and tunable structures. nanochemres.orgresearchgate.net This makes them promising for a variety of applications, including gas storage, chemical sensing, and catalysis. researchgate.netnanorh.com For instance, a Dy-MOF has been shown to act as a heterogeneous Lewis acid catalyst for the oxidation of sulfides. nanochemres.org Furthermore, Dy-MOFs can serve as precursors for creating dysprosium oxide (Dy₂O₃) particles with well-defined morphologies upon calcination. nanochemres.org The inherent magnetic properties of the Dy³⁺ ion also make Dy-MOFs candidates for spintronic and advanced magnetic material applications. nanorh.com A recent development involves doping nanofibers with Dy-MOFs via electrospinning to efficiently capture exosomes from bodily fluids, highlighting a novel application in high-throughput liquid biopsy for clinical diagnostics. nih.gov

Doped Nanoparticles and Hybrid Glasses: The integration of dysprosium ions into various nanoparticle hosts is another burgeoning research front. Dysprosium-doped bismuth vanadate (B1173111) (Dy/Bi₄V₂O₁₁) nanoparticles, synthesized via a sol-gel method, have demonstrated enhanced photocatalytic activity for the degradation of tetracycline (B611298) under visible light. acs.org Similarly, green-synthesized, dysprosium-doped zinc oxide nanoparticles are being explored for their photocatalytic and antimicrobial properties. researchgate.net

In the realm of photonics, dysprosium ions are incorporated into glass matrices to create luminescent materials for applications like solid-state lighting and optical data storage. bham.ac.uk Research is actively exploring the interaction between Dy³⁺ ions and metallic nanoparticles (like copper or silver) within these glasses. bham.ac.uk This co-doping can influence the material's electronic structure and energy transfer mechanisms, opening pathways to create novel photonic materials with tailored optical characteristics. bham.ac.uk

Exploration of Dysprosium(III) Complexes under Extreme Conditions (e.g., High Pressure)

Studying the behavior of materials under extreme conditions, such as high pressure, provides fundamental insights into their structural stability, bonding, and physical properties. This is a particularly promising, though still underused, area for dysprosium(III) complexes. nih.gov

Pressure-Tuning of Single-Molecule Magnets (SMMs): The magnetic anisotropy of lanthanide-based SMMs is highly sensitive to the ion's immediate coordination environment. nih.gov Applying high pressure is an effective tool to induce structural changes, thereby modifying the magnetic properties. nih.gov This approach, especially when combined with in situ high-pressure X-ray diffraction, allows for the establishment of direct structure-property relationships. nih.govaps.org Such studies are crucial for understanding how to fine-tune the performance of SMMs, which are candidates for high-density data storage. nih.gov

High-Pressure Synthesis and Phase Transitions: High-pressure, high-temperature synthesis can lead to the formation of novel materials with unusual stoichiometries and properties that are inaccessible under ambient conditions. For example, reacting elemental dysprosium with carbon in a laser-heated diamond anvil cell at pressures up to 58 GPa has led to the discovery of new dysprosium carbides, such as Dy₄C₃ and Dy₃C₂. nih.govuni-bayreuth.de These studies enrich the fundamental chemistry of rare-earth carbides and reveal that pressure has a significant effect on the thermodynamic stability and chemical bonding within the Dy-C system. uni-bayreuth.de Similarly, studies on elemental dysprosium have documented a sequence of structural phase transitions as pressure increases, providing critical data for the lanthanide phase diagram. aps.org

Development of Novel and Sustainable Synthetic Methodologies

The increasing demand for rare-earth elements has spurred the development of more efficient, cost-effective, and environmentally benign synthetic methods.

Green Synthesis: A prominent trend is the adoption of "green chemistry" principles for the synthesis of lanthanide-based nanomaterials. researchgate.net These methods utilize natural extracts from plants, such as Ficus carica (fig), as reducing and capping agents, replacing toxic and expensive chemicals. dntb.gov.ua This approach has been used to produce dysprosium stannate and dysprosium cerate nanostructures for applications like photocatalysis and electrochemical hydrogen storage. dntb.gov.ua The use of aqueous solvents and ambient reaction conditions, as demonstrated in the synthesis of a chitosan-supported Dy(III) nanocatalyst, further contributes to the sustainability of these processes. nih.gov

Alternative Synthetic Routes: Beyond green chemistry, researchers are exploring other novel methodologies. Solvothermal and hydrothermal routes are commonly employed for the controlled synthesis of crystalline materials like Dy-MOFs. rsc.org There is also a broader effort in lanthanide chemistry to replace expensive rare-earth-based reagents with more abundant and less toxic alternatives. For example, calcium triflate has been successfully used to replace cerium(III) chloride in the Luche reduction, a key reaction in organic synthesis, setting a precedent for developing more sustainable chemical processes. rsc.org Furthermore, selective crystallization is being investigated as a molecular-level technique to achieve the challenging separation of dysprosium from other lanthanides like neodymium, which is critical for recycling and purification. rsc.org

Table 1: Comparison of Synthetic Methodologies for Dysprosium Compounds

| Methodology | Precursors/Reagents | Conditions | Key Advantages | Example Application |

|---|---|---|---|---|

| Hydrothermal/Solvothermal | Dy(NO₃)₃, Organic Linkers | High Temperature, High Pressure, Solvent | High crystallinity, Control over morphology | Synthesis of Dy-MOFs nanochemres.orgrsc.org |

| Green Synthesis | Dy(NO₃)₃, Plant Extracts (e.g., Ficus carica) | Aqueous solution, Mild temperature | Eco-friendly, Low cost, Avoids toxic chemicals | Photocatalytic Nanoparticles dntb.gov.ua |

| Sol-Gel | Dy(NO₃)₃, Metal Alkoxides | Solution chemistry, Low-temperature annealing | Homogeneous mixing at molecular level | Doped Photocatalysts (Dy/Bi₄V₂O₁₁) acs.org |

| High-Pressure Synthesis | Elemental Dy, Carbon Source | >19 GPa, >2500 K, Diamond Anvil Cell | Access to novel, metastable phases | Synthesis of Novel Dysprosium Carbides nih.govuni-bayreuth.de |

Advanced Characterization Tool Development and Application in f-Block Chemistry

The unique electronic structures of f-block elements, which give rise to their complex magnetic and luminescent properties, demand sophisticated characterization techniques. The development and application of advanced tools are essential for pushing the frontiers of dysprosium chemistry.

Probing Magnetism: For dysprosium-based SMMs, understanding and controlling the magnetic anisotropy is paramount. bohrium.com This requires a synergistic approach combining experimental measurements with theoretical calculations. Single-crystal magnetometry provides crucial data on magnetic behavior, while ab initio calculations offer deep insights into the electronic structure and the factors governing magnetic relaxation. bohrium.comnih.gov The development of highly anisotropic Dy(III) complexes has also led to their use as advanced pseudocontact shift (PCS) agents, which dramatically improve the resolution and utility of NMR spectroscopy for structural biology. nih.gov

Synchrotron-Based Techniques: Synchrotron radiation sources provide extremely bright, tunable X-ray beams that are indispensable for modern materials characterization. aps.org Techniques such as high-resolution X-ray diffraction are used to solve complex crystal structures, including those of novel carbides formed under high pressure nih.govuni-bayreuth.de or large self-assembled molecular cages. acs.org Element-specific techniques like X-ray Magnetic Circular Dichroism (XMCD) can probe the magnetic properties of the dysprosium ion directly. nih.gov Synchrotron tools are central to the study of f-element chemistry relevant to the nuclear fuel cycle and provide benchmark data for theoretical models. aps.orgrsc.org

Spectroscopy and Luminescence: The photophysical properties of dysprosium complexes are often studied in great detail to understand their potential in luminescent materials. acs.org High-resolution emission spectroscopy, coupled with measurements of excited-state lifetimes and quantum yields, can be used to map the electronic energy levels and infer the coordination structure of Dy(III) ions in different environments. acs.orgresearchgate.net The combination of luminescence and magnetic characterization is increasingly used to develop bifunctional materials, such as luminescent SMMs. rsc.orgrsc.org

Table 2: Advanced Characterization Tools in Dysprosium Chemistry

| Technique | Information Provided | Application Example |

|---|---|---|

| Single-Crystal X-ray Diffraction (Synchrotron) | Precise atomic coordinates, Crystal structure | Determining the structure of novel high-pressure dysprosium carbides. nih.govuni-bayreuth.de |